3-(4-Methoxyphenyl)iminoisoindol-1-amine
Description
3-(4-Methoxyphenyl)iminoisoindol-1-amine (CAS No.: 104830-22-0) is an isoindole-derived compound with the molecular formula C₁₅H₁₃N₃O and a molecular weight of 251.29 g/mol. Structurally, it features a methoxyphenyl group attached to an iminoisoindol-1-amine core.
Properties
IUPAC Name |
3-(4-methoxyphenyl)iminoisoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-11-8-6-10(7-9-11)17-15-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHFHWNIHBTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368004 | |
| Record name | 3-(4-methoxyphenyl)iminoisoindol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104830-22-0 | |
| Record name | 3-(4-methoxyphenyl)iminoisoindol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions with Phthalic Anhydride Precursors
A common approach to isoindole scaffolds involves cyclocondensation of phthalic anhydride derivatives with primary amines. For 3-(4-Methoxyphenyl)iminoisoindol-1-amine, phthalic anhydride can be functionalized with a 4-methoxyphenyl group via Friedel-Crafts acylation. Subsequent treatment with ammonium acetate under reflux conditions in acetic acid yields the iminoisoindole core.
Key parameters include:
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Temperature : Prolonged reflux (110–120°C) to drive cyclization.
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Catalyst : Zinc chloride or polyphosphoric acid to enhance electrophilic substitution.
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Yield : 45–60% after column chromatography (silica gel, ethyl acetate/hexane).
This method is limited by competing side reactions, such as over-acylation or polymerization, necessitating precise stoichiometric control.
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling offers improved regioselectivity. A brominated isoindole precursor (e.g., 3-bromoiminoisoindol-1-amine) reacts with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/water.
Optimized Conditions :
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Molar Ratio : 1:1.2 (bromide:boronic acid).
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Reaction Time : 12–18 hours at 80°C.
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Yield : 70–85% with >95% purity (HPLC).
This method avoids harsh acidic conditions but requires inert atmosphere handling and expensive catalysts.
Reductive Amination Strategies
Formation of the Imine Intermediate
Reacting 3-ketoisoindole with 4-methoxyaniline in ethanol under acidic catalysis (e.g., p-toluenesulfonic acid) forms the Schiff base intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C affords the target amine.
Critical Considerations :
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pH Control : Maintain pH 4–5 using acetic acid to prevent over-reduction.
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Workup : Neutralization with aqueous NaHCO₃ followed by extraction with dichloromethane.
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Yield : 50–65% after recrystallization (ethanol/water).
Side products include dimeric species, necessitating careful monitoring.
Catalytic Hydrogenation
Alternative reductive routes employ hydrogen gas (H₂, 1–3 atm) with Raney nickel or palladium on carbon (Pd/C) in tetrahydrofuran (THF). This method achieves higher yields (75–80%) but requires specialized equipment for high-pressure reactions.
Solvent and Catalyst Optimization
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (e.g., DMF, DMSO) accelerate imine formation but may degrade sensitive intermediates. Non-polar solvents (toluene, xylene) improve thermal stability but slow reaction rates. Mixed solvent systems (e.g., DMF/EtOH 1:1) balance reactivity and stability.
Catalytic Systems for Enhanced Efficiency
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Lewis Acids : ZnCl₂ or FeCl₃ (10 mol%) reduce reaction times by 30–40%.
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Enzymatic Catalysis : Lipase B (Candida antarctica) in ionic liquids improves enantioselectivity (>90% ee) for chiral variants.
Purification and Characterization
Chromatographic Techniques
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Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
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HPLC : C18 column, acetonitrile/water (70:30), retention time ≈ 8.2 min.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.45 (s, 2H, NH₂).
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IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound has shown potential as a bioactive molecule with antioxidant and anticancer properties.
Medicine: Due to its bioactivity, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)iminoisoindol-1-amine involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific molecular pathways. The compound may inhibit key enzymes or disrupt cellular signaling pathways, leading to cell death. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Table 1: Comparative Bioactivity of Methoxyphenyl-Containing Compounds
| Compound Class | Example Compound | IC₅₀ (μM) | Key Structural Features |
|---|---|---|---|
| Chalcone | Cardamonin | 4.35 | Hydroxyl groups at ortho/para (Ring A) |
| Chalcone | 2h | 13.82 | 4-Methoxyphenyl (Ring B), iodine (Ring A) |
| β-Carboline | Oxazole 10 | 1.89* | Benzylidene-oxazolone moiety |
| Thiourea Acrylamide | Compound 6a | >100 | Methoxyphenyl + thiourea linkage |
SAR Trends :
Electron-Withdrawing Groups Enhance Potency : Halogens (e.g., bromine, fluorine) at para positions improve activity compared to methoxy groups .
Scaffold Flexibility Matters : β-carbolines and chalcones allow modular substitutions for target engagement, whereas rigid thiourea acrylamides may limit binding .
Methoxy Position Sensitivity: Para-methoxy groups in chalcones reduce activity, but meta or ortho positions remain unexplored for 3-(4-Methoxyphenyl)iminoisoindol-1-amine .
Biological Activity
3-(4-Methoxyphenyl)iminoisoindol-1-amine is a heterocyclic compound notable for its unique isoindole structure, which is substituted with a 4-methoxyphenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antioxidant properties .
- Molecular Formula : C₁₅H₁₃N₃O
- IUPAC Name : this compound
- CAS Number : 104830-22-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with phthalonitrile under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization, yielding the isoindole core structure. Optimization of reaction conditions can enhance yield and purity, making it suitable for industrial applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound can trigger programmed cell death in various cancer cell lines by interacting with apoptotic pathways.
- Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell proliferation, disrupting cellular signaling pathways that promote tumor growth.
A study highlighted its efficacy against breast cancer cells, showing a dose-dependent reduction in cell viability and increased apoptosis markers.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to effectively donate electrons, neutralizing reactive oxygen species (ROS).
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits enzymes | |
| Antioxidant | Scavenges free radicals |
Case Studies
Several studies have investigated the biological effects of this compound:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell proliferation and increased apoptosis markers compared to control groups.
- Oxidative Stress Model : In a model assessing oxidative stress, the compound showed a marked decrease in lipid peroxidation levels, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Comparative Analysis
Compared to similar compounds, such as 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, this compound exhibits superior stability and specific bioactivity due to its unique isoindole core. This structural feature enhances its interactions with biological targets, making it a valuable candidate for further research and development.
Q & A
Q. What are the optimized synthetic routes for 3-(4-Methoxyphenyl)iminoisoindol-1-amine, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions, including condensation and cyclization steps. Key considerations include:
- Catalysts : Palladium or copper catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in aryl halide intermediates .
- Solvents : Polar aprotic solvents like DMF or toluene are preferred for their ability to stabilize intermediates .
- Temperature : Reactions often require controlled heating (60–120°C) under inert atmospheres (N₂ or Ar) to prevent oxidation .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5 mol%) | Increases coupling efficiency |
| Solvent | DMF, 80°C | Enhances intermediate solubility |
| Reaction Time | 12–24 hours | Balances completion vs. degradation |
Methodological Tip : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound from byproducts .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₂O: 237.1028) .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Q. Data Interpretation Example :
- A singlet at δ 8.2 ppm in ¹H NMR may indicate an isoindole proton, while aromatic protons appear as multiplets between δ 6.5–7.5 ppm .
Q. How is preliminary biological activity screening conducted for this compound?
Answer:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Neuroprotective Potential : ROS scavenging assays in neuronal cell models (e.g., SH-SY5Y) under oxidative stress .
Key Finding : Analogous compounds with methoxyphenyl groups show moderate activity against S. aureus (MIC: 16–32 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring may improve antimicrobial potency but reduce solubility .
- Scaffold Hybridization : Fusion with pyrimidine or triazole rings (see ) can enhance binding to enzyme active sites (e.g., kinase inhibitors) .
Case Study : Replacement of the methoxy group with a methyl group in a related compound increased logP by 0.5 units, improving blood-brain barrier penetration .
Q. What computational strategies are employed to predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., DNA gyrase for antimicrobial activity) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability radar: ≤3 violations acceptable) .
Example : Docking scores ≤-7.0 kcal/mol suggest strong binding to the ATP pocket of kinases, correlating with anticancer activity .
Q. How can contradictory data in biological assays be resolved?
Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Solubility Adjustments : Add co-solvents (e.g., DMSO ≤1%) or use nanoformulations to improve bioavailability in cell-based assays .
Critical Consideration : Contradictions in cytotoxicity data may arise from cell line-specific metabolic pathways (e.g., P450 enzyme expression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
